molecular formula C21H29NO3S B11412448 2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)acetamide

2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11412448
M. Wt: 375.5 g/mol
InChI Key: VJPXZCQNCQRWHO-UHFFFAOYSA-N
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Description

2-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE is a synthetic organic compound It is characterized by the presence of a cyclohexyl group, a thiophene ring with a sulfone group, and an isopropylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the sulfone group: Oxidation of the thiophene ring to introduce the sulfone group.

    Attachment of the cyclohexyl group: This can be achieved through alkylation reactions.

    Formation of the acetamide moiety: This involves the reaction of an amine with an acyl chloride or anhydride.

    Attachment of the isopropylphenyl group: This can be done through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The sulfone group can be reduced back to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents, Friedel-Crafts catalysts, or nucleophiles like amines or alcohols can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-CYCLOHEXYL-N-(2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE: Lacks the sulfone group.

    2-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-PHENYLACETAMIDE: Lacks the isopropyl group on the phenyl ring.

Uniqueness

The presence of the sulfone group and the isopropyl group on the phenyl ring may confer unique chemical and biological properties to 2-CYCLOHEXYL-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE, distinguishing it from similar compounds. These structural features could affect its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C21H29NO3S

Molecular Weight

375.5 g/mol

IUPAC Name

2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H29NO3S/c1-16(2)18-8-10-19(11-9-18)22(20-12-13-26(24,25)15-20)21(23)14-17-6-4-3-5-7-17/h8-13,16-17,20H,3-7,14-15H2,1-2H3

InChI Key

VJPXZCQNCQRWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3CCCCC3

Origin of Product

United States

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